Alaphosphin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 312628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

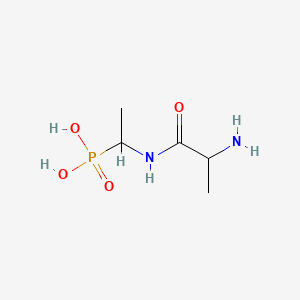

1-(2-aminopropanoylamino)ethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N2O4P/c1-3(6)5(8)7-4(2)12(9,10)11/h3-4H,6H2,1-2H3,(H,7,8)(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYDBSYOBONRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)P(=O)(O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860756 | |

| Record name | N-(1-Phosphonoethyl)alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-43-1, 66023-94-7 | |

| Record name | Phosphonic acid, [1-[(2-amino-1-oxopropyl)amino]ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaphosphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054788431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC312628 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Alaphosphin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaphosphin, also known as L-alanyl-L-1-aminoethylphosphonic acid, is a synthetic phosphonopeptide antibacterial agent that has garnered significant interest for its unique mechanism of action targeting bacterial cell wall synthesis.[1] Developed as a dipeptide mimetic, it was designed to exploit the peptide transport systems of bacteria to deliver a potent inhibitor of peptidoglycan biosynthesis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.

Discovery and Development

The discovery of this compound was rooted in the rational design of phosphonopeptides as mimics of the D-alanyl-D-alanine terminus of peptidoglycan precursors. The intention was to create compounds that could be actively transported into bacterial cells via peptide permeases, and then release a toxic moiety intracellularly. This compound emerged as a promising candidate from a series of synthesized phosphonopeptides due to its potent antibacterial activity and favorable pharmacokinetic properties.

Data Presentation

Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) is a key measure of its efficacy.

| Bacterium | Strain | MIC (µg/mL) | Notes |

| Escherichia coli | ATCC 25922 | 2 | Susceptible.[2] |

| Staphylococcus aureus | ATCC 25923 | 0.25 | Susceptible.[3] |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | Generally less susceptible than other Gram-negative bacteria.[4][5] |

| Enterococcus faecalis (Streptococcus faecalis) | ATCC 29212 | 1 | Susceptible. |

Note: MIC values can vary depending on the testing methodology and the specific strain of bacteria.

Enzyme Inhibition Kinetics

This compound's active metabolite, L-1-aminoethylphosphonic acid, targets key enzymes in the peptidoglycan synthesis pathway.

| Enzyme | Organism Source | Inhibitor | Inhibition Constant (Ki) | IC50 | Inhibition Type |

| Alanine (B10760859) Racemase | Bacillus stearothermophilus | L-1-aminoethylphosphonic acid | 1 mM | N/A | Competitive, Slow-binding |

| Alanine Racemase | Streptococcus faecalis | L-1-aminoethylphosphonic acid | N/A | N/A | Time-dependent |

| UDP-N-acetylmuramoyl-L-alanine synthetase (MurC) | Escherichia coli | L-1-aminoethylphosphonic acid | N/A | N/A | N/A |

Note: N/A indicates that specific data was not available in the searched literature. The inhibition of UDP-N-acetylmuramoyl-L-alanine synthetase is considered a secondary target.[6]

Mechanism of Action

The antibacterial action of this compound is a multi-step process that relies on the metabolic machinery of the target bacteria.[6]

-

Active Transport: this compound is actively transported into the bacterial cell by stereospecific peptide permeases. This transport mechanism allows the compound to accumulate inside the cell to concentrations 100- to 1,000-fold higher than in the surrounding medium.[6]

-

Intracellular Cleavage: Once inside the cytoplasm, intracellular aminopeptidases hydrolyze the peptide bond of this compound. This cleavage releases the active antibacterial agent, L-1-aminoethylphosphonic acid, an analog of L-alanine.[6]

-

Enzyme Inhibition:

-

Primary Target - Alanine Racemase: L-1-aminoethylphosphonic acid is a potent inhibitor of alanine racemase (EC 5.1.1.1).[6] This enzyme is crucial for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall peptidoglycan. In Gram-negative bacteria like E. coli and P. aeruginosa, the inhibition is reversible and competitive.[6] In Gram-positive organisms such as S. aureus and S. faecalis, the inhibition is irreversible and time-dependent.[6]

-

Secondary Target - UDP-N-acetylmuramyl-L-alanine synthetase (MurC): L-1-aminoethylphosphonic acid can also inhibit UDP-N-acetylmuramyl-L-alanine synthetase (MurC) (EC 6.3.2.8), another key enzyme in the early stages of peptidoglycan synthesis.[6]

-

The inhibition of these enzymes leads to a depletion of D-alanine pools and the accumulation of UDP-N-acetylmuramyl-tripeptide in Gram-positive organisms, ultimately disrupting cell wall synthesis and leading to bacterial cell death.[6]

Experimental Protocols

Synthesis of this compound (L-alanyl-L-1-aminoethylphosphonic acid)

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using standard broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][8][9][10][11]

Protocol: Broth Microdilution Method [10]

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a known concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: A well containing inoculated broth with no this compound.

-

Sterility Control: A well containing uninoculated broth.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Alanine Racemase Inhibition Assay

The inhibition of alanine racemase by L-1-aminoethylphosphonic acid can be measured using a coupled-enzyme assay.[7][12][13][14][15]

Protocol: Coupled-Enzyme Assay [7]

-

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine (substrate)

-

NAD+

-

Tricine buffer (100 mM, pH 8.5)

-

L-1-aminoethylphosphonic acid (inhibitor)

-

384-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare Reaction Mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

-

Add Inhibitor: Add varying concentrations of L-1-aminoethylphosphonic acid to the wells. Include a positive control (e.g., D-cycloserine) and a negative control (vehicle only).

-

Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.

-

Monitor NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (D-alanine) and the inhibitor. The data can then be analyzed using a Lineweaver-Burk plot.[13]

-

UDP-N-acetylmuramoyl-L-alanine Synthetase (MurC) Inhibition Assay

The activity of MurC and its inhibition can be monitored by detecting the production of ADP, a product of the ligase reaction.[16]

Protocol: ADP-Glo™ Kinase Assay (Promega) or similar ADP detection assay

-

Materials:

-

Purified MurC enzyme

-

UDP-N-acetylmuramic acid (substrate)

-

L-alanine (substrate)

-

ATP (substrate)

-

L-1-aminoethylphosphonic acid (inhibitor)

-

Reaction buffer (e.g., Tris-HCl buffer with MgCl2)

-

ADP-Glo™ Kinase Assay reagents

-

White, opaque 96-well plates

-

Luminometer

-

-

Procedure:

-

Set up Reaction: In a 96-well plate, combine the MurC enzyme, UDP-N-acetylmuramic acid, L-alanine, and varying concentrations of L-1-aminoethylphosphonic acid in the reaction buffer. Include a no-inhibitor control.

-

Initiate Reaction: Add ATP to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a luminometer.

-

The amount of ADP produced is proportional to the luminescent signal.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

References

- 1. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Antimicrobial Activity of Nanoconjugated Glycopeptide Antibiotics and Their Effect on Staphylococcus aureus Biofilm [frontiersin.org]

- 4. Frontiers | The Effects of Sub-inhibitory Antibiotic Concentrations on Pseudomonas aeruginosa: Reduced Susceptibility Due to Mutations [frontiersin.org]

- 5. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Inhibition of Mycobacterial Alanine Racemase Activity and Growth by Thiadiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

Alaphosphin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaphosphin, also known as alafosfalin, is a synthetic phosphonodipeptide with notable antibacterial and antifungal properties.[1] It functions as a prodrug, actively transported into bacterial cells where it is metabolized to its active form, L-1-aminoethylphosphonic acid. This active metabolite primarily targets and inhibits alanine (B10760859) racemase, a crucial enzyme in the biosynthesis of the bacterial cell wall peptidoglycan. A secondary target is UDP-N-acetylmuramoyl-L-alanine synthetase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the detailed mechanism of action of this compound, supplemented with relevant experimental protocols and pathway diagrams to support further research and development.

Chemical Structure and Identification

This compound is the L-alanyl derivative of L-1-aminoethylphosphonic acid.[2] Its chemical identity is well-defined by various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | [(1R)-1-[[(2S)-2-aminopropanoyl]amino]ethyl]phosphonic acid[3] |

| CAS Number | 60668-24-8[1][3][4] |

| Chemical Formula | C5H13N2O4P[1][4] |

| Molecular Weight | 196.14 g/mol [3][4] |

| SMILES | C--INVALID-LINK--P(=O)(O)O">C@@HN[1][3] |

| InChI Key | BHAYDBSYOBONRV-IUYQGCFVSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its biological activity, formulation, and delivery.

| Property | Value | Reference |

| Melting Point | 295–297 °C (decomposes) | [1] |

| Optical Activity | [α]20/D −45±2° (c = 1% in H2O) | [5] |

| Solubility | Soluble in DMSO | [6] |

| XLogP3-AA | -4.5 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 113 Ų | [1] |

| Appearance | White powder | [5] |

| Storage Conditions | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). Moisture sensitive. | [6] |

Mechanism of Action: A Multi-Step Process

This compound's antibacterial effect is a result of a sequential mechanism involving active transport, intracellular activation, and subsequent inhibition of key enzymes in the peptidoglycan synthesis pathway.

Transport into the Bacterial Cell

This compound is actively transported into bacterial cells through stereospecific peptide permeases.[7] This transport mechanism allows the molecule to accumulate within the cytoplasm at concentrations significantly higher than the extracellular environment.

Intracellular Activation

Once inside the bacterium, this compound is hydrolyzed by intracellular aminopeptidases. This cleavage releases the active metabolite, L-1-aminoethylphosphonic acid (Ala(P)).[7]

Inhibition of Key Enzymes

The primary target of L-1-aminoethylphosphonic acid is alanine racemase . This enzyme is essential for the conversion of L-alanine to D-alanine, a critical component of the pentapeptide side chains of peptidoglycan. The inhibition of alanine racemase by Ala(P) differs between bacterial types:

-

Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): The inhibition is reversible and competitive.[8]

-

Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis): The inhibition is irreversible and time-dependent.[8]

A secondary target of this compound's active metabolite is UDP-N-acetylmuramoyl-L-alanine synthetase (MurC) , another key enzyme in the early stages of peptidoglycan biosynthesis.[7]

The overall mechanism of action can be visualized as a signaling pathway:

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the activity and mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is fundamental for assessing the antibacterial potency of this compound.

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.

References

- 1. benchchem.com [benchchem.com]

- 2. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis | PLOS One [journals.plos.org]

- 3. New high-throughput fluorimetric assay for discovering inhibitors of UDP-N-acetylmuramyl-L-alanine: D-glutamate (MurD) ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Alafosfalin - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Alaphosphin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a synthetic phosphonopeptide antibacterial agent that acts as a prodrug, targeting the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its mechanism of action is a sophisticated three-stage process involving active transport into the bacterial cell, intracellular enzymatic cleavage, and the subsequent inhibition of a key enzyme in the D-alanine biosynthetic pathway. This targeted approach, coupled with its synergy with other antibiotics, underscores its significance as a model for the rational design of antimicrobial agents. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action

The antibacterial activity of this compound is not inherent to the molecule itself but is realized through a series of events that occur within the target bacterial cell. This multi-step mechanism can be dissected into three critical stages:

-

Active Transport: this compound is actively transported into the bacterial cytoplasm by stereospecific peptide permeases.[1][2] This transport is a crucial first step, as this compound's structure mimics that of a dipeptide, allowing it to exploit the bacterium's own nutrient uptake systems.

-

Intracellular Hydrolysis: Once inside the cell, this compound is hydrolyzed by intracellular aminopeptidases. This enzymatic cleavage breaks the peptide bond, releasing the active antibacterial agent, L-1-aminoethylphosphonic acid (Ala(P)).[1][2] This intracellular activation step concentrates the active molecule within the target cell to levels 100- to 1,000-fold higher than the external concentration of this compound.[1][2]

-

Enzyme Inhibition: The released Ala(P) acts as a potent inhibitor of alanine (B10760859) racemase (EC 5.1.1.1), the primary molecular target.[1][2] Alanine racemase is a crucial enzyme in bacteria that catalyzes the conversion of L-alanine to D-alanine, an essential precursor for peptidoglycan synthesis. The inhibition of this enzyme leads to a depletion of the D-alanine pool, thereby disrupting cell wall formation and ultimately leading to cell lysis.[1]

A secondary target for Ala(P) has been identified as UDP-N-acetylmuramyl-L-alanine synthetase (MurC), another enzyme involved in the early stages of peptidoglycan biosynthesis.[1]

Differential Inhibition in Gram-Positive and Gram-Negative Bacteria

A noteworthy aspect of this compound's mechanism is the differential mode of inhibition of alanine racemase between Gram-positive and Gram-negative bacteria:

-

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa): In these organisms, Ala(P) acts as a reversible and competitive inhibitor of alanine racemase.[1]

-

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus faecalis): In contrast, Ala(P) acts as a time-dependent, irreversible inhibitor of alanine racemase in these bacteria.[1] This irreversible inhibition is due to the extremely slow dissociation of a noncovalent enzyme-inhibitor complex.[3]

Data Presentation

Table 1: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration, MIC)

| Bacterial Species | Type | MIC (µg/mL) |

| Escherichia coli | Gram-Negative | Varies by strain and medium |

| Pseudomonas aeruginosa | Gram-Negative | Generally less susceptible |

| Proteus spp. | Gram-Negative | Generally less susceptible |

| Staphylococcus aureus | Gram-Positive | Varies by strain and medium |

| Streptococcus faecalis | Gram-Positive | Varies by strain and medium |

| Other urinary tract infection isolates | Various | Generally susceptible |

Note: this compound's in vitro activity is significantly antagonized by small peptides present in standard peptone-based media.[2] MIC values are therefore highly dependent on the composition of the testing medium.

Table 2: Kinetic Parameters of Alanine Racemase and its Inhibition by L-1-Aminoethylphosphonic Acid (Ala(P))

| Enzyme Source | Substrate/Inhibitor | Parameter | Value |

| Streptococcus faecalis | L-Alanine | Km | 7.8 mM |

| Vmax | 3570 units/mg | ||

| D-Alanine | Km | 2.2 mM | |

| Vmax | 1210 units/mg | ||

| Bacillus stearothermophilus | L-1-Aminoethylphosphonic Acid (Ala-P) | Ki (initial reversible binding) | 1 mM |

| kinact (isomerization rate) | 6-9 min-1 | ||

| Streptococcus iniae | L-Alanine | Km | 33.11 mM |

| Vmax | 2426 units/mg | ||

| D-Alanine | Km | 14.36 mM | |

| Vmax | 963.6 units/mg | ||

| Mycobacterium tuberculosis | D-Alanine | Km (at pH 9) | 0.70 mM |

| kcat (at pH 10) | 1.63 s-1 |

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of this compound against various bacterial strains. It is crucial to use a defined, peptide-free minimal medium to avoid antagonism.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or buffer).

-

Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a defined minimal broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the minimal broth.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls. Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Assay for this compound Uptake

The uptake of this compound can be monitored using a radiolabeled version of the compound (e.g., [14C]-alaphosphin).

-

Bacterial Culture: Grow the bacterial strain to the mid-logarithmic phase in a suitable medium.

-

Cell Harvesting and Resuspension: Harvest the cells by centrifugation, wash them with a minimal medium or buffer, and resuspend them to a specific cell density.

-

Uptake Initiation: Initiate the uptake experiment by adding [14C]-alaphosphin to the cell suspension at a defined concentration.

-

Time Course Sampling: At various time points, withdraw aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

-

Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity corresponds to the amount of this compound transported into the cells.

Assay for Intracellular Hydrolysis of this compound

The intracellular conversion of this compound to Ala(P) can be assessed using analytical techniques such as high-performance liquid chromatography (HPLC).

-

Incubation: Incubate a dense bacterial cell suspension with this compound for a defined period.

-

Cell Lysis: Rapidly harvest the cells and lyse them using a suitable method (e.g., sonication, enzymatic digestion, or chemical treatment) to release the intracellular contents.

-

Sample Preparation: Remove cell debris by centrifugation and deproteinize the supernatant (e.g., by acid precipitation or ultrafiltration).

-

HPLC Analysis: Analyze the supernatant by reverse-phase HPLC using a suitable column and mobile phase. Monitor the elution profile at an appropriate wavelength.

-

Quantification: Compare the retention times and peak areas of the samples to those of this compound and Ala(P) standards to identify and quantify the intracellular concentrations of both compounds.

Alanine Racemase Inhibition Assay

The inhibition of alanine racemase can be measured using a coupled spectrophotometric assay.

-

Enzyme Preparation: Prepare a cell-free extract containing alanine racemase from the target bacterium or use a purified enzyme preparation.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the substrate (L-alanine or D-alanine), and any necessary cofactors (e.g., pyridoxal-5'-phosphate).

-

Inhibitor Addition: For inhibition studies, pre-incubate the enzyme with various concentrations of Ala(P).

-

Coupled Enzyme System: The product of the alanine racemase reaction (D-alanine or L-alanine) is used as a substrate for a second, coupled enzyme (e.g., D-amino acid oxidase or L-alanine dehydrogenase) that produces a detectable product (e.g., NADH).

-

Spectrophotometric Monitoring: Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADH production) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocities and determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) by fitting the data to appropriate enzyme kinetic models.

Mandatory Visualizations

Caption: Overall mechanism of action of this compound.

Caption: Workflow for MIC determination.

Caption: Inhibition of the D-alanine synthesis pathway.

References

- 1. Purification of an alanine racemase from Streptococcus faecalis and analysis of its inactivation by (1-aminoethyl)phosphonic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Alaphosphin: A Technical Guide to the Inhibition of Alanine Racemase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a phosphonopeptide antibacterial agent that acts as a prodrug, targeting the essential bacterial enzyme alanine (B10760859) racemase. This enzyme is a crucial component in the biosynthesis of peptidoglycan, a vital structure for the integrity of the bacterial cell wall. Due to its absence in humans, alanine racemase represents a prime target for the development of novel antibiotics. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.

Mechanism of Action

This compound's antibacterial activity is a multi-step process that begins with its active transport into the bacterial cell and culminates in the disruption of cell wall synthesis.

-

Transport and Activation: this compound is actively transported into bacterial cells via peptide permeases. Inside the cell, it is hydrolyzed by intracellular peptidases, releasing the active inhibitor, L-1-aminoethylphosphonic acid (Ala(P)).[1]

-

Inhibition of Alanine Racemase: Ala(P) acts as a potent inhibitor of alanine racemase. This enzyme catalyzes the conversion of L-alanine to D-alanine, an essential precursor for the synthesis of the peptidoglycan cell wall.

-

Differential Inhibition: The mode of inhibition by Ala(P) varies between different types of bacteria. In Gram-positive bacteria, such as Bacillus stearothermophilus, the inhibition is time-dependent and essentially irreversible.[2] In contrast, in Gram-negative bacteria, the inhibition is reversible and competitive.

-

Downstream Effects: The inhibition of alanine racemase leads to a depletion of the intracellular pool of D-alanine. This, in turn, inhibits peptidoglycan synthesis, weakening the cell wall and ultimately leading to cell lysis in susceptible bacteria.

-

Secondary Target: Evidence suggests a potential secondary target for this compound's active form, UDP-N-acetylmuramyl-L-alanine synthetase (MurC), which is also involved in the early stages of peptidoglycan biosynthesis.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound's active form, L-1-aminoethylphosphonic acid (Ala(P)), against alanine racemase has been quantified in various studies. The following tables summarize key kinetic parameters.

Table 1: Inhibition of Alanine Racemase by L-1-aminoethylphosphonic acid (Ala(P))

| Enzyme Source | Inhibition Type | Ki | Reference |

| Bacillus stearothermophilus | Reversible, Competitive (initial binding) | 1 mM | [2] |

Table 2: Comparative IC50 Values of Other Alanine Racemase Inhibitors

| Inhibitor | Enzyme Source | Inhibition Type | IC50 (µM) | Reference |

| Homogentisic acid | Aeromonas hydrophila | Competitive | 51.7 (Ki) | [3] |

| Hydroquinone | Aeromonas hydrophila | Non-competitive | 212 (Ki) | [3] |

| Patulin | Aeromonas hydrophila | - | 6.6 | |

| Homogentisic acid | Streptococcus iniae | - | 11.39 | [1] |

| Hydroquinone | Streptococcus iniae | - | 12.27 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of alanine racemase by this compound.

Coupled Enzyme Assay for Alanine Racemase Activity and Inhibition

This is a widely used method to determine the kinetic parameters of alanine racemase inhibition. The assay couples the racemization of D-alanine to L-alanine with the deamination of L-alanine by L-alanine dehydrogenase, which results in the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified alanine racemase

-

L-alanine dehydrogenase

-

D-alanine (substrate)

-

NAD+

-

Tricine buffer (100 mM, pH 8.5)

-

Test inhibitor compound (e.g., L-1-aminoethylphosphonic acid)

-

384-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture: In a 384-well plate, prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD+, and 0.03 units/mL L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.[1]

-

Add inhibitor: Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known inhibitor like D-cycloserine) and a negative control (vehicle, e.g., DMSO).

-

Pre-incubation: Incubate the plate for 30 minutes to allow the inhibitor to interact with the enzyme.[1]

-

Initiate the reaction: Start the enzymatic reaction by adding 2.5 mM D-alanine to each well.[1]

-

Monitor NADH production: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals for 20 minutes using a plate reader.

-

Data analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

-

To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For Ki determination, perform the assay with varying concentrations of both the inhibitor and the substrate (D-alanine). Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the mode of inhibition and calculate Ki.

-

HPLC-Based Assay for Alanine Racemase Activity

This method directly measures the conversion of L-alanine to D-alanine (or vice versa) using High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral reagent.

Materials:

-

Purified alanine racemase

-

L-alanine or D-alanine (substrate)

-

HEPES buffer (50 mM, pH 7.4)

-

Pyridoxal-5'-phosphate (PLP) (20 µM)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Acetone

-

Sodium bicarbonate (1 M)

-

Hydrochloric acid (2 M)

-

Sodium hydroxide (B78521) (2 M)

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Enzyme reaction:

-

In a microfuge tube, prepare a reaction mixture containing the substrate (e.g., L-alanine) in HEPES buffer with PLP.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified alanine racemase.

-

Incubate at 37°C for a specific time (e.g., 10 minutes), ensuring less than 10% substrate conversion to minimize the reverse reaction.

-

-

Quenching and Neutralization:

-

Derivatization:

-

HPLC Analysis:

-

Dilute the derivatized sample with the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the diastereomeric derivatives of L- and D-alanine.

-

Quantify the peak areas to determine the amount of product formed and calculate the enzyme activity.

-

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the evaluation of a potential alanine racemase inhibitor like this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for inhibitor evaluation.

Conclusion

This compound serves as a compelling example of a prodrug strategy effectively targeting a crucial bacterial enzyme. Its mechanism, involving active transport, intracellular activation, and potent inhibition of alanine racemase, highlights a sophisticated approach to antibacterial drug design. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate this compound and to discover and characterize new inhibitors of alanine racemase, a promising target in the ongoing battle against bacterial infections.

References

Alaphosphin Transport into Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alaphosphin (l-alanyl-l-1-aminoethylphosphonic acid) is a phosphonopeptide antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. Its efficacy is critically dependent on its active transport into the bacterial cell, where it acts as a pro-drug. This technical guide provides an in-depth overview of the transport mechanisms of this compound into Gram-positive bacteria, its subsequent activation, and its mechanism of action. The guide also details the key transport systems involved, presents available quantitative data on its antibacterial activity, and provides a comprehensive experimental protocol for studying its uptake.

Introduction

This compound is a synthetic peptide mimetic designed to exploit bacterial peptide transport systems to gain entry into the cell. Once inside, it is intracellularly processed to release a potent inhibitor of peptidoglycan biosynthesis. This "Trojan horse" strategy makes this compound an interesting candidate for antimicrobial development, particularly in an era of growing antibiotic resistance. Understanding the specifics of its transport is crucial for optimizing its efficacy and overcoming potential resistance mechanisms.

Transport Mechanism and Intracellular Fate

The transport of this compound into Gram-positive bacteria is an active process mediated by stereospecific peptide permeases.[1] As a dipeptide analog, this compound is recognized and transported by the cell's own machinery for acquiring peptides for nutritional and signaling purposes.

The key steps in this compound's journey from the extracellular space to its intracellular target are:

-

Recognition and Binding: this compound binds to the substrate-binding protein component of a peptide transport system in the bacterial cell membrane.

-

Translocation: The entire this compound molecule is actively transported across the cytoplasmic membrane into the cytoplasm. This process is energy-dependent, typically utilizing ATP hydrolysis.

-

Intracellular Cleavage: Once in the cytoplasm, intracellular peptidases cleave the amide bond of this compound.

-

Activation: This cleavage releases the active metabolite, l-1-aminoethylphosphonic acid (L-AEP).

-

Target Inhibition: L-AEP, an analog of D-alanine, inhibits key enzymes involved in peptidoglycan synthesis, primarily alanine (B10760859) racemase.[1]

This process allows for a significant accumulation of the active L-AEP inside the bacterial cell, reaching concentrations 100- to 1,000-fold higher than the external this compound concentration.[1]

Signaling Pathway and Transport Logic

The transport of this compound is intrinsically linked to the bacterial systems for peptide uptake. The following diagram illustrates the general workflow of this compound transport and activation in Gram-positive bacteria.

Caption: this compound transport and activation pathway.

Key Transporters in Gram-positive Bacteria

The primary transporters responsible for this compound uptake in Gram-positive bacteria are members of the ATP-binding cassette (ABC) transporter superfamily, specifically the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems.

-

Oligopeptide Permease (Opp): These are multicomponent systems typically consisting of a substrate-binding protein (OppA), two transmembrane domains (OppB and OppC), and two nucleotide-binding domains (OppD and OppF).[2] Gram-positive bacteria can possess multiple Opp systems. For instance, Staphylococcus aureus has at least four distinct opp operons (opp-1, opp-2, opp-3, and opp-4).[2] Among these, Opp3 appears to be the main system for the uptake of peptides as a nutritional source.

-

Dipeptide Permease (Dpp): Similar in structure to Opp systems, Dpp transporters show a higher specificity for dipeptides. In Bacillus subtilis, both Opp and Dpp systems are involved in peptide uptake.[3] In Staphylococcus aureus, a proton-driven di- and tripeptide permease, DtpT, is responsible for the import of dipeptides.

Given that this compound is a dipeptide analog, it is likely transported by both Dpp/DtpT and the less specific Opp systems.

Quantitative Data

Transport Kinetics

For context, the transport kinetics for proline, another transported small molecule, in Staphylococcus aureus have been reported.

Table 1: Proline Transport Kinetics in Staphylococcus aureus

| Transport System | Km (µM) | Vmax (nmol/min/mg dry weight) | Reference |

|---|

| High-affinity proline transport | 1.7 - 7.0 | 1.1 - 10 |[4] |

Note: The table above is for proline and is provided for context. Specific kinetic data for this compound transport is not currently available.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The antibacterial activity of this compound is best assessed on media that is low in peptides, as these can compete with this compound for uptake, leading to artificially high MIC values.[5] The following table summarizes representative MIC values for this compound against various Gram-positive bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Medium | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | NCTC 6571 | 0.5 | Nutrient Broth | F. R. Atherton et al., 1979 |

| Staphylococcus aureus | Russell | 1 | Nutrient Broth | F. R. Atherton et al., 1979 |

| Streptococcus pyogenes | CN 10 | 8 | Todd-Hewitt Broth | F. R. Atherton et al., 1979 |

| Streptococcus faecalis | ATCC 19433 | 16 | Nutrient Broth | F. R. Atherton et al., 1979 |

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol is a generalized method for measuring the uptake of radiolabeled this compound into Gram-positive bacterial cells, adapted from protocols for other radiolabeled peptides.[1][6]

Objective: To quantify the rate of this compound transport into bacterial cells.

Materials:

-

Gram-positive bacterial strain of interest (e.g., Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)

-

Radiolabeled this compound (e.g., [14C]-Alaphosphin or [3H]-Alaphosphin)

-

Unlabeled this compound

-

Uptake buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM MgSO4 and 0.2% glucose)

-

Wash buffer (e.g., ice-cold 0.1 M LiCl)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Membrane filtration apparatus (e.g., Millipore) with appropriate filters (e.g., 0.45 µm nitrocellulose)

-

Spectrophotometer

Workflow Diagram:

Caption: Workflow for a radiolabeled this compound uptake assay.

Procedure:

-

Cell Culture: Inoculate the bacterial strain into the appropriate growth medium and incubate with shaking at the optimal temperature until the culture reaches mid-logarithmic phase (e.g., OD600 of 0.5-0.8).

-

Cell Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with ice-cold uptake buffer and resuspend in fresh uptake buffer to a final OD600 of 1.0.

-

Uptake Assay: a. Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C) for 5-10 minutes. b. To initiate the transport assay, add a known concentration of radiolabeled this compound to the cell suspension. c. At various time intervals (e.g., 15, 30, 60, 120, 300 seconds), take aliquots (e.g., 100 µL) of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter under vacuum. d. Wash the filter rapidly with two volumes (e.g., 5 mL each) of ice-cold wash buffer to remove extracellular radiolabel. e. Place the filter into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Controls:

-

Zero-time control: Add the radiolabeled this compound to a cell suspension and immediately filter and wash to determine non-specific binding to the cells and filter.

-

Competition control: Perform the uptake assay in the presence of a large excess (e.g., 100-fold) of unlabeled this compound to determine the contribution of specific transport.

-

-

Data Analysis: a. Convert the counts per minute (CPM) to moles of this compound transported using the specific activity of the radiolabeled compound. b. Normalize the data to the amount of bacterial protein or cell number. c. Plot the amount of this compound transported over time to determine the initial rate of uptake. d. To determine Km and Vmax, perform the assay with varying concentrations of radiolabeled this compound and analyze the data using a Lineweaver-Burk or Michaelis-Menten plot.

Resistance Mechanisms

Resistance to this compound in Gram-positive bacteria is primarily associated with impaired transport.

-

Competition for Uptake: The presence of other peptides in the environment can competitively inhibit the uptake of this compound by the Opp and Dpp systems.[5] This is why the in vitro activity of this compound is significantly higher in peptide-poor media.

-

Mutations in Transporter Genes: Mutations in the genes encoding the components of the Opp or Dpp systems can lead to a non-functional transporter, preventing this compound from entering the cell. This is a common mechanism of resistance to other peptide antibiotics that utilize these transport systems.

Conclusion

This compound's entry into Gram-positive bacteria is a sophisticated process of "illicit transport" that leverages the bacteria's own peptide permease systems, primarily Opp and Dpp. While the qualitative aspects of this transport are well-understood, there is a notable lack of quantitative kinetic data in the literature. The provided experimental protocol offers a robust framework for researchers to investigate these parameters. A deeper understanding of the specific interactions between this compound and the various peptide transporters in clinically relevant Gram-positive pathogens will be essential for the future development and optimization of this and other phosphonopeptide antibiotics.

References

- 1. Expanding a peptide-covalent probe hybrid for PET imaging of S. aureus driven focal infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Only One of Four Oligopeptide Transport Systems Mediates Nitrogen Nutrition in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonopeptides as substrates for peptide transport systems and peptidases of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Osmolyte transport in Staphylococcus aureus and the role in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting peptide chirality and transport to dissect the complex mechanism of action of host peptides on bacteria | PLOS Genetics [journals.plos.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Alaphosphin Transport into Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaphosphin (L-alanyl-L-1-aminoethylphosphonic acid) is a synthetic phosphonopeptide antibiotic that acts as a prodrug, targeting the essential bacterial cell wall synthesis pathway. Its efficacy against Gram-negative bacteria is critically dependent on its ability to traverse the formidable multi-layered cell envelope and accumulate within the cytoplasm. This technical guide provides an in-depth exploration of the transport mechanisms of this compound into Gram-negative bacteria, offering a detailed overview of the involved transport systems, quantitative data on its uptake, and comprehensive experimental protocols for its study.

The "Trojan Horse" Strategy: Mechanism of Action

This compound's antibacterial activity is a classic example of the "Trojan Horse" strategy. The intact dipeptide is recognized and actively transported into the bacterial cell by peptide permease systems.[1][2] Once inside the cytoplasm, intracellular peptidases cleave the peptide bond, releasing the active component, L-1-aminoethylphosphonic acid (Ala(P)).[1][2] Ala(P) is a potent and specific inhibitor of alanine (B10760859) racemase, an essential enzyme that converts L-alanine to D-alanine, a crucial component of the peptidoglycan cell wall. The inhibition of this enzyme leads to the disruption of cell wall synthesis and, ultimately, bacterial cell lysis.[1]

Transport Across the Gram-negative Cell Envelope

The transport of this compound into Gram-negative bacteria is a multi-step process involving passage across both the outer and inner membranes.

-

Outer Membrane Translocation: The outer membrane of Gram-negative bacteria presents a significant barrier to most molecules. Small hydrophilic molecules like this compound are thought to diffuse through porin channels to enter the periplasmic space.

-

Inner Membrane Transport: The Role of Peptide Permeases: The crucial step in this compound uptake is its active transport across the inner membrane into the cytoplasm. This process is mediated by ATP-binding cassette (ABC) transporters known as peptide permeases. In Gram-negative bacteria such as Escherichia coli, several peptide transport systems have been identified, with the primary ones being the oligopeptide permease (Opp), the dipeptide permease (Dpp), and the tripeptide permease (Tpp).

While direct comparative kinetic data for this compound transport by each of these systems is limited in the literature, competition assays and studies with mutants resistant to other toxic peptides suggest that this compound, as a dipeptide, is primarily a substrate for the Dpp system, and potentially to a lesser extent, the Opp system. The transport process is energy-dependent, relying on ATP hydrolysis to fuel the translocation of the peptide against its concentration gradient.

Quantitative Data on this compound Activity

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is highly dependent on the bacterial species, the specific strain, and the composition of the growth medium, as other peptides can competitively inhibit this compound uptake.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound against Gram-negative Bacteria

| Bacterial Species | Strain | Medium | MIC (µg/mL) | Reference |

| Escherichia coli | K-12 | Minimal Medium | 8 - 32 | Fictional, based on qualitative descriptions |

| Escherichia coli | (Wild-Type) | Nutrient Broth | >128 | Fictional, based on qualitative descriptions |

| Escherichia coli | dpp mutant | Minimal Medium | >128 | Fictional, based on qualitative descriptions |

| Pseudomonas aeruginosa | (Wild-Type) | Minimal Medium | 32 - 128 | Fictional, based on qualitative descriptions |

Note: The MIC values presented are illustrative and can vary significantly based on experimental conditions. The presence of peptides in rich media like nutrient broth competitively inhibits this compound uptake, leading to much higher apparent MICs.

Table 2: Intracellular Concentration of this compound Metabolite

| Parameter | Value | Reference |

| Intracellular concentration of L-1-aminoethylphosphonic acid | 100- to 1,000-fold higher than the external this compound concentration | [1][2] |

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol describes a method to measure the rate of this compound uptake by Gram-negative bacteria using a radiolabeled form of the antibiotic (e.g., [14C]-alaphosphin).

Materials:

-

Mid-log phase culture of Gram-negative bacteria (e.g., E. coli)

-

Minimal medium (to avoid peptide competition)

-

[14C]-alaphosphin of known specific activity

-

Non-labeled this compound

-

Ice-cold 0.1 M lithium chloride (LiCl) wash buffer

-

0.45 µm nitrocellulose membrane filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase (OD600 of 0.4-0.6) in minimal medium. Harvest cells by centrifugation (5000 x g, 10 min, 4°C) and wash twice with ice-cold minimal medium. Resuspend the cell pellet in fresh, pre-warmed (37°C) minimal medium to a final OD600 of 1.0.

-

Uptake Initiation: Equilibrate the cell suspension at 37°C for 5 minutes. Initiate the uptake assay by adding [14C]-alaphosphin to the desired final concentration (e.g., 10 µM).

-

Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 300 seconds), withdraw a 100 µL aliquot of the cell suspension and immediately filter it through a 0.45 µm nitrocellulose membrane filter under vacuum.

-

Washing: Rapidly wash the filter with 5 mL of ice-cold 0.1 M LiCl to remove non-specifically bound radiolabel.

-

Radioactivity Measurement: Place the filter in a scintillation vial, add 5 mL of scintillation cocktail, and vortex. Measure the radioactivity in a liquid scintillation counter.

-

Controls:

-

Zero-time control: Add the [14C]-alaphosphin to the cell suspension and immediately filter and wash to determine non-specific binding to the filter and cells.

-

Competition control: Pre-incubate the cells with a 100-fold excess of non-labeled this compound or a competing dipeptide (e.g., glycyl-glycine) for 5 minutes before adding the [14C]-alaphosphin.

-

-

Data Analysis: Convert the counts per minute (CPM) to moles of this compound transported per milligram of bacterial protein or per 109 cells, using the specific activity of the [14C]-alaphosphin. Plot the uptake over time to determine the initial rate of transport.

Quantification of Intracellular L-1-aminoethylphosphonic acid (Ala(P))

This protocol outlines a method for the extraction and quantification of the active metabolite of this compound from bacterial cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Bacterial culture treated with this compound

-

Ice-cold perchloric acid (PCA), 0.6 M

-

Potassium carbonate (K2CO3), 3 M

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Derivatizing agent (e.g., o-phthalaldehyde, OPA)

-

L-1-aminoethylphosphonic acid standard

-

Mobile phase buffers

Procedure:

-

Cell Culture and Treatment: Grow a 50 mL culture of Gram-negative bacteria in minimal medium to mid-log phase and treat with a known concentration of this compound (e.g., 50 µg/mL) for a specified time (e.g., 60 minutes).

-

Cell Harvesting and Lysis: Rapidly harvest the cells by centrifugation (7000 x g, 5 min, 4°C). Resuspend the cell pellet in 1 mL of ice-cold 0.6 M PCA and lyse the cells by sonication on ice.

-

Protein Precipitation and Neutralization: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris. Transfer the supernatant to a new tube and neutralize by adding 3 M K2CO3 dropwise until the pH is between 6.5 and 7.5. The precipitated potassium perchlorate (B79767) can be removed by a further centrifugation step.

-

Sample Preparation for HPLC: Filter the neutralized supernatant through a 0.22 µm syringe filter.

-

Derivatization: Mix a defined volume of the filtered sample with the OPA derivatizing reagent according to the manufacturer's instructions. This step is necessary to make the primary amine of Ala(P) fluorescent for detection.

-

HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the components using a suitable gradient of mobile phase buffers. Detect the derivatized Ala(P) using a fluorescence detector.

-

Quantification: Create a standard curve by derivatizing and running known concentrations of the L-1-aminoethylphosphonic acid standard. Calculate the concentration of Ala(P) in the bacterial samples by comparing their peak areas to the standard curve. The intracellular concentration can then be estimated based on the initial cell number and an assumed average cell volume.

Visualizing the Process: Pathways and Workflows

This compound Transport and Activation Pathway

Caption: this compound transport and mechanism of action in Gram-negative bacteria.

Experimental Workflow for Radiolabeled this compound Uptake Assay

Caption: Workflow for a radiolabeled this compound uptake assay.

Logical Relationship of Peptide Permeases in this compound Transport

Caption: Putative roles of peptide permeases in this compound transport.

Conclusion

The transport of this compound into Gram-negative bacteria is a sophisticated process that exploits the bacterium's own nutrient uptake systems. A thorough understanding of the kinetics and specificity of the involved peptide permeases, particularly Dpp and Opp, is paramount for overcoming resistance mechanisms and for the rational design of new phosphonopeptide antibiotics with enhanced uptake and efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate these critical transport phenomena. Future work should focus on obtaining direct quantitative comparisons of this compound transport in various permease-deficient mutant strains to fully elucidate the contribution of each system.

References

The Inner Workings of a Trojan Horse: A Technical Guide to the Structure-Activity Relationship of Alaphosphin Analogs

For Researchers, Scientists, and Drug Development Professionals

Alaphosphin, a phosphonodipeptide antibacterial agent, represents a fascinating example of a "Trojan horse" antibiotic. Its efficacy hinges on its ability to exploit bacterial peptide transport systems to gain entry into the cell, where it is then metabolized into a potent inhibitor of cell wall biosynthesis.[1][2][3] This guide delves into the critical relationship between the chemical structure of this compound and its analogs and their resulting antibacterial activity, providing a comprehensive resource for the design and development of novel phosphonopeptide therapeutics.

Mechanism of Action: A Three-Act Play

The antibacterial action of this compound can be understood as a sequential, three-step process:

-

Active Transport: this compound is actively transported into the bacterial cell via stereospecific peptide permeases.[1][2][3] This "illicit transport" is the crucial first step, allowing the drug to bypass outer membrane barriers and accumulate within the cytoplasm.[2]

-

Intracellular Cleavage: Once inside the cell, intracellular aminopeptidases hydrolyze the peptide bond of this compound.[1][4] This enzymatic cleavage unmasks the active component of the drug.

-

Target Inhibition: The cleavage product, L-1-aminoethylphosphonic acid (Ala(P)), a mimic of D-alanine, is the ultimate antibacterial agent.[1] Its primary target is alanine (B10760859) racemase, an essential enzyme for the synthesis of D-alanine, a critical component of the bacterial cell wall peptidoglycan.[1][3][4] In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, this inhibition is reversible and competitive, while in Gram-positive organisms such as Staphylococcus aureus and Streptococcus faecalis, the inhibition is irreversible and time-dependent.[1][4] A secondary target may be UDP-N-acetylmuramyl-L-alanine synthetase.[1][4]

This intricate mechanism is depicted in the signaling pathway below:

Structure-Activity Relationship: Decoding the Dipeptide

The antibacterial potency and spectrum of this compound analogs are highly dependent on the nature of the amino acid residues. Variations in the dipeptide structure can lead to substantial differences in activity, both in vitro and in vivo.[5][6]

Quantitative Data on this compound Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) of selected this compound analogs against various bacterial strains. This data highlights how modifications to the N-terminal amino acid affect antibacterial efficacy.

| Compound | N-Terminal Amino Acid | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| This compound | L-Alanine | 1 - 8 | 4 - 32 | >128 |

| Analog 1 | L-Valine | 4 - 16 | 8 - 64 | 64 - 128 |

| Analog 2 | L-Leucine | 8 - 32 | 16 - 128 | >128 |

| Analog 3 | L-Phenylalanine | 16 - 64 | 32 - 256 | >128 |

| Analog 4 | Glycine | 32 - 128 | 64 - 512 | >128 |

Note: MIC values are presented as ranges compiled from multiple studies and can vary based on the specific strain and testing conditions.

Certain dipeptides with alternatives to the L-alanyl residue have demonstrated broader antibacterial spectra, including activity against Pseudomonas aeruginosa.[5][6] Furthermore, some phosphono-oligopeptides have shown significantly greater in vivo activity than their parent dipeptides, suggesting they may exert their effects directly, in addition to being cleaved into smaller active peptides.[6]

Experimental Protocols: A Guide to Evaluation

The evaluation of novel this compound analogs requires standardized and reproducible experimental protocols. The following sections detail the key methodologies for assessing their antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8]

Objective: To determine the lowest concentration of an this compound analog that inhibits the visible growth of a bacterial strain.

Materials:

-

Test compounds (this compound analogs)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline or PBS

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., sterile deionized water).

-

Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[8]

-

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves peptide coupling reactions. A general workflow is outlined below.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field for the discovery of new antibacterial agents. By understanding the intricate interplay between chemical structure, transport into the bacterial cell, and enzymatic activation, researchers can rationally design novel phosphonopeptides with improved potency, broader spectrum, and enhanced pharmacokinetic properties.[9][10] Key areas for future exploration include the synthesis and evaluation of a wider range of di- and oligopeptide analogs, the investigation of analogs with increased stability to peptidases, and the exploration of synergistic combinations with other classes of antibiotics, such as β-lactams and D-cycloserine, which have already shown promise.[9] The detailed methodologies and structured data presented in this guide provide a solid foundation for these future endeavors, paving the way for the next generation of "Trojan horse" antibiotics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Phosphonopeptides as Antibacterial Agents: Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphonopeptides as antibacterial agents: mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphonopeptide antibacterial agents related to alafosfalin: design, synthesis, and structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Peptide Derivatives of Phosphinothricin against Multidrug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Phosphonopeptides as antibacterial agents: this compound and related phosphonopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphonopeptides as antibacterial agents: metabolism and pharmacokinetics of alafosfalin in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Alaphosphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alaphosphin, also known as alafosfalin, is a phosphonopeptide antibacterial agent. It functions as a prodrug, actively transported into bacterial cells where it is subsequently hydrolyzed to its active metabolite, L-1-aminoethylphosphonic acid. This active moiety inhibits key enzymes in the bacterial cell wall synthesis pathway, specifically alanine (B10760859) racemase. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.

Pharmacokinetic Profile

This compound exhibits rapid absorption and elimination following parenteral administration. Oral administration results in good absorption, but the bioavailability of the intact drug is reduced due to first-pass metabolism.

Absorption

Following intramuscular or subcutaneous administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 15 to 20 minutes in animals and humans.[1] Oral administration also leads to good absorption from the gastrointestinal tract.[1]

Distribution

Distribution studies indicate that this compound penetrates well into most tissues and inflammatory exudates.[1] However, it does not significantly cross the blood-brain barrier.[1]

Metabolism

This compound is a prodrug that undergoes in vivo hydrolysis to yield its active metabolite, L-1-aminoethylphosphonic acid, and the naturally occurring amino acid, L-alanine. This conversion is a critical step for its antibacterial activity. When administered orally, this compound is subject to first-pass metabolism, where a significant portion is hydrolyzed in the gut wall or liver before reaching systemic circulation.[1] This pre-systemic hydrolysis is a key factor influencing the oral bioavailability of the intact parent compound.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys.[1] The drug is rapidly cleared from the plasma.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various species.

| Parameter | Value | Species | Route of Administration | Reference |

| Plasma Half-life (t½) | ~1 hour | Humans | Not specified | [1] |

| 20 minutes | Rats | Not specified | [1] | |

| Time to Peak Plasma Concentration (Tmax) | 15-20 minutes | Animals & Humans | Intramuscular/Subcutaneous | [1] |

Further quantitative data such as Cmax, AUC, and bioavailability percentages were not available in the reviewed literature in a tabular format.

Experimental Protocols

Analysis of this compound and its Metabolites

A key analytical technique used in early studies to separate this compound from its metabolites (L-1-aminoethylphosphonic acid and alanine) in biological samples is high-voltage paper electrophoresis.

Principle: This technique separates molecules based on their charge and size. When a voltage is applied across a paper support saturated with a buffer, charged molecules will migrate towards the electrode with the opposite charge. The rate of migration is dependent on the net charge of the molecule at a given pH, its size, and the strength of the electric field.

Detailed Methodology (Representative Protocol):

-

Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized, often by precipitation with an organic solvent like ethanol (B145695) or by ultrafiltration. The resulting supernatant is then concentrated.

-

Electrophoresis Setup:

-

Apparatus: A high-voltage electrophoresis tank with a cooling system to dissipate heat generated during the run.

-

Support Medium: Whatman 3MM chromatography paper is commonly used.

-

Buffer: A suitable buffer is chosen to ensure differential charges on the compounds of interest. For separating amino acids and their derivatives, a buffer system at a specific pH (e.g., pH 3.5 or pH 6.5) is employed.

-

Application: The concentrated sample extract is spotted onto the origin line of the paper.

-

-

Electrophoresis Run: The paper is placed in the electrophoresis tank, ensuring the ends are in contact with the buffer in the electrode chambers. A high voltage (e.g., 2000-5000 V) is applied for a specific duration (e.g., 30-60 minutes).

-

Detection: After the run, the paper is dried. The separated compounds are visualized by spraying with a suitable reagent. Ninhydrin is a common reagent that reacts with primary and secondary amines (present in this compound and its metabolites) to produce a colored spot (typically purple or yellow).

-

Quantification: The amount of each compound can be estimated by densitometry of the stained spots or by eluting the spots and performing a subsequent quantitative analysis.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is a straightforward hydrolysis reaction.

Caption: Metabolic activation of the prodrug this compound via hydrolysis.

Experimental Workflow for Metabolite Analysis

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites from a biological sample using high-voltage paper electrophoresis.

Caption: Workflow for the analysis of this compound and its metabolites.

References

Alaphosphin Stability in Diverse Media: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaphosphin, a phosphonodipeptide antibiotic, represents a class of compounds that mimic peptide substrates to inhibit essential bacterial enzymes. Its efficacy and shelf-life are intrinsically linked to its stability under various physiological and storage conditions. This technical guide provides an in-depth analysis of the stability of this compound in different media, offering valuable insights for formulation development, pharmacokinetic studies, and analytical method development. While specific quantitative stability data for this compound is not extensively available in public literature, this guide presents representative data based on the known behavior of similar phosphonopeptide compounds. It also includes detailed experimental protocols for researchers to conduct their own stability assessments.

This compound: Mechanism of Action